

Sulfopin discovery and development history

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An In-depth Technical Guide to the Discovery and Development of **Sulfopin**: A Selective Covalent Pin1 Inhibitor

Introduction

The peptidyl-prolyl cis-trans isomerase Pin1 is a unique enzyme that regulates the function of numerous proteins involved in cell signaling and division by catalyzing the isomerization of phosphorylated serine/threonine-proline motifs. Its overexpression and hyperactivity in a multitude of human cancers have made it a compelling target for therapeutic intervention. However, the development of potent and selective Pin1 inhibitors has been a significant challenge. This technical guide provides a comprehensive overview of the discovery and development of **Sulfopin**, a highly selective, covalent inhibitor of Pin1 that has demonstrated significant preclinical efficacy in Myc-driven cancer models.

Discovery of Sulfopin: A Covalent Fragment-Based Approach

The discovery of **Sulfopin** was predicated on a covalent fragment-based drug discovery (FBDD) strategy. This approach aimed to identify small, electrophilic molecules that could form a covalent bond with the nucleophilic cysteine residue (Cys113) in the active site of Pin1, thereby providing a strong anchor for inhibitor development.

Initial Fragment Screen



An in-house library of 993 electrophilic fragments was screened against the purified catalytic domain of Pin1. The primary endpoint of this screen was the detection of covalent modification of the Pin1 protein.

- Incubation: The purified catalytic domain of Pin1 (2 μ M) was incubated with each fragment (200 μ M) in a suitable buffer for 24 hours at 4°C.
- LC-MS Analysis: The reaction mixtures were analyzed by intact protein liquid chromatography-mass spectrometry (LC-MS) to detect an increase in the molecular weight of Pin1, corresponding to the mass of the covalently bound fragment.
- Hit Identification: Fragments that resulted in >50% labeling of Pin1 were considered hits.
 This initial screen identified 111 such fragments. A notable observation was the prevalence of a cyclic sulfone core among the most potent hits.

Lead Optimization

The initial hits, characterized by a sulfolene or sulfolane moiety, underwent a structure-guided optimization process. A second-generation library of 25 compounds was synthesized to explore the structure-activity relationship (SAR). These compounds were evaluated under more stringent conditions (2 μ M Pin1, 2 μ M compound, 1 hour at room temperature), leading to the identification of **Sulfopin** as a highly potent binder.

Biochemical Characterization of Sulfopin

Following its identification, **Sulfopin** was subjected to a series of biochemical assays to quantify its binding affinity, kinetics, and inhibitory activity against Pin1.

Binding Affinity and Kinetics

A competitive fluorescence polarization (FP) assay was the primary method used to determine the binding affinity and inactivation kinetics of **Sulfopin**.

- Reagents: Recombinant full-length Pin1, an FITC-labeled substrate mimetic peptide inhibitor (probe), and Sulfopin were used.
- Competition Assay: Pin1 was pre-incubated with varying concentrations of **Sulfopin** for 14 hours to allow for covalent bond formation. The fluorescent probe was then added to the



mixture.

- Measurement: The fluorescence polarization of the FITC-labeled probe was measured.
 Displacement of the probe by Sulfopin results in a decrease in polarization.
- Data Analysis: The apparent inhibition constant (Ki) was calculated from the competition data. For kinetic analysis, the FP assay was performed at various time points to determine the inactivation rate constant (kinact) and the second-order rate constant (kinact/Ki).

Quantitative Data: Biochemical Potency

| Parameter | Value | Reference |
|----------------------------|-----------|-----------|
| Apparent Ki | 17 nM | _ |
| kinact/Ki | 84 M-1s-1 | |
| Apparent Ki (PPlase assay) | 211 nM | _ |

Cellular Target Engagement and Selectivity

A critical aspect of developing a chemical probe is to demonstrate that it engages its intended target in a cellular context with high selectivity. Two independent chemoproteomic methods were used to profile the targets of **Sulfopin** across the entire proteome.

Covalent Inhibitor Target-site Identification (CITe-Id)

- Cellular Treatment: PATU-8988T cells were treated with Sulfopin at concentrations of 100, 500, and 1000 nM for 5 hours.
- Lysate Preparation and Probe Incubation: Cells were lysed, and the proteome was incubated with a desthiobiotin-tagged probe, Sulfopin-DTB (2 μM), for 18 hours.
- Enrichment and Analysis: Biotinylated peptides were enriched using streptavidin beads following tryptic digestion and analyzed by multidimensional LC-MS/MS.

The results of the CITe-Id experiment demonstrated remarkable selectivity. Of 162 cysteine residues identified as being labeled by the **Sulfopin**-DTB probe, only Cys113 of Pin1 showed a dose-dependent decrease in labeling upon pre-treatment with **Sulfopin**.



Reductive Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP)

- Cellular Treatment: MDA-MB-231 cells were treated with 5 μM **Sulfopin** for 2 hours.
- Proteome Labeling: Cells were lysed, and the proteome was labeled with an iodoacetamidealkyne (IA-yne) probe.
- Click Chemistry and Enrichment: The alkyne-labeled proteome was conjugated to a cleavable biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Biotinylated peptides were then enriched.
- Mass Spectrometry: Enriched peptides were isotopically labeled and analyzed by LC-MS/MS to quantify the occupancy of cysteine sites by Sulfopin.

The rdTOP-ABPP results corroborated the CITe-Id findings, with Pin1 being the most significantly engaged target.

In Vitro and In Vivo Efficacy of Sulfopin

The therapeutic potential of **Sulfopin** was evaluated in various cancer cell lines and in animal models of Myc-driven cancers.

Cell Viability Assays

The effect of **Sulfopin** on the viability of a broad panel of cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

- Cell Plating: Cancer cell lines were seeded in 96-well plates.
- Compound Treatment: Cells were treated with a range of concentrations of Sulfopin.
- Incubation: The plates were incubated for a specified period (e.g., 5 days).
- Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a plate reader.



Interestingly, **Sulfopin** showed only modest effects on the viability of most cancer cell lines in 2D culture, with a few exceptions such as MDA-MB-468 cells. However, prolonged exposure (6-8 days) did result in a significant, Pin1-dependent reduction in the viability of PATU-8988T cells.

In Vivo Studies

Sulfopin was evaluated in murine and zebrafish models of MYCN-driven neuroblastoma and a murine model of pancreatic cancer.

- Animal Models: Transgenic mouse models of MYCN-driven neuroblastoma and pancreatic ductal adenocarcinoma (PDAC), and a zebrafish xenograft model of neuroblastoma were used.
- Dosing: Sulfopin was administered via oral gavage or intraperitoneal injection at various doses (e.g., 20-40 mg/kg).
- Endpoints: Tumor growth, progression, and overall survival were monitored.

In these in vivo models, **Sulfopin** demonstrated a significant reduction in tumor progression and conferred a survival benefit. These results suggest that the in vivo efficacy of **Sulfopin** may be more pronounced than what is observed in 2D cell culture.

Quantitative Data: Cellular and In Vivo Activity



| Assay/Model | Cell Line/Animal | Concentration/ Dose | Outcome | Reference |
|------------------------------------|--------------------------|------------------------|--|--------------|
| Cell Viability (5 days) | 275 cancer cell lines | > 3 µM | Limited antiproliferative activity | |
| Cell Viability (prolonged) | PATU-8988T | 1 μΜ | Significant reduction in viability at 6 and 8 days | |
| Target Engagement (cellular) | PATU-8988T | 1 μΜ | Complete Pin1 engagement within 4 hours | |
| Target Engagement (in vivo) | Mouse spleen | 40 mg/kg (oral) | Complete Pin1 engagement | |
| Neuroblastoma model | Zebrafish | 100 μM (in water) | Reduced tumor progression | |
| Neuroblastoma model | Mouse | 40 mg/kg (oral) | Reduced tumor progression and increased survival | - |
| Pancreatic Cancer model | Mouse | 20-40 mg/kg (i.p.) | Reduced tumor progression | - |

Mechanism of Action: Downregulation of the Myc Pathway

Pin1 is known to stabilize and activate the oncoprotein c-Myc and its paralog N-Myc (MYCN). The therapeutic rationale for Pin1 inhibition is, in part, based on the premise of destabilizing these key cancer drivers.

Pin1-Myc Signaling Pathway

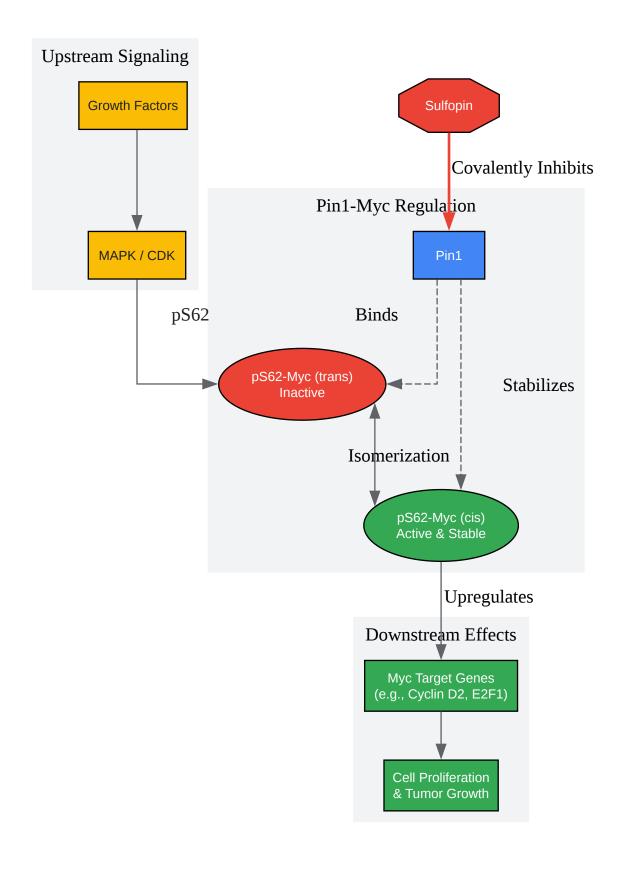


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The interaction between Pin1 and Myc is a critical node in oncogenic signaling. Pin1 binds to a phosphorylated Ser62-Pro63 motif on Myc, catalyzing its isomerization from a trans to a cis conformation. This cis isomer is more stable and transcriptionally active, leading to the upregulation of Myc target genes involved in cell proliferation and growth.





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Pin1-Myc Signaling Pathway and **Sulfopin** Inhibition.



Experimental Workflow: Assessing Myc Pathway Downregulation



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Workflow for RNA-Seq Analysis of Myc Target Genes.

RNA sequencing experiments confirmed that treatment with **Sulfopin** leads to the downregulation of c-Myc target genes, providing a mechanistic link between Pin1 inhibition and the observed anti-tumor effects.

Conclusion

The discovery and development of **Sulfopin** represent a landmark achievement in the field of Pin1-targeted cancer therapy. The systematic application of covalent fragment-based screening, coupled with rigorous biochemical and chemoproteomic characterization, has yielded a chemical probe of unprecedented selectivity and potency. While the modest effects in 2D cell culture highlight the complexities of translating in vitro activity to in vivo efficacy, the significant anti-tumor effects in animal models of Myc-driven cancers underscore the therapeutic potential of **Sulfopin**. This technical guide illuminates the robust scientific foundation upon which **Sulfopin** was built, paving the way for its further clinical development and offering a blueprint for the discovery of other covalent inhibitors against challenging drug targets.

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